(2R)-2-aminopropanamide hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

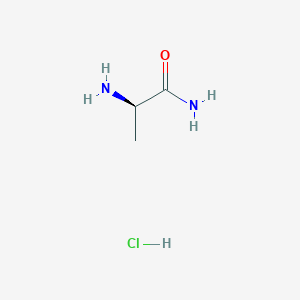

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(2R)-2-aminopropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAINKIUSZGVGX-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379706 | |

| Record name | D-Alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71810-97-4 | |

| Record name | D-Alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-AMINOPROPANAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-alaninamide hydrochloride structural formula and stereochemistry

An In-depth Technical Guide to L-Alaninamide Hydrochloride: Structure, Stereochemistry, and Synthesis

Abstract

L-alaninamide hydrochloride is the hydrochloride salt of L-alaninamide, a derivative of the naturally occurring amino acid L-alanine. It serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds.[1][2] This technical guide provides a comprehensive overview of its structural formula, stereochemistry, physicochemical properties, and detailed experimental protocols for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Stereochemistry

L-alaninamide hydrochloride is a chiral molecule, inheriting its stereochemistry from the L-alanine precursor. The amine group is attached to the alpha-carbon, which is a stereocenter. The "L" designation indicates that it is the enantiomer that rotates plane-polarized light to the left (levorotatory), corresponding to the (S) configuration under the Cahn-Ingold-Prelog priority rules.

The structure consists of a central carbon atom (the alpha-carbon) bonded to a methyl group, an amino group (-NH2), a hydrogen atom, and a carboxamide group (-CONH2). In the hydrochloride salt form, the amino group is protonated to form an ammonium group (-NH3+), which is associated with a chloride ion (Cl-).

Structural Formula

The chemical formula for L-alaninamide hydrochloride is C₃H₈N₂O·HCl.[3][4] The structure is depicted below, highlighting the stereocenter.

Caption: 2D structure of L-alaninamide hydrochloride showing the (S)-stereochemistry at the alpha-carbon.

Chemical Identifiers

Physicochemical Properties

L-alaninamide hydrochloride is typically a white to light yellow crystalline powder.[1][6][7] It is soluble in water, slightly soluble in ethanol, and insoluble in ether or n-butanol.[8][9] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉ClN₂O | [7][9] |

| Molecular Weight | 124.57 g/mol | [3][4] |

| Melting Point | 196 - 217 °C | [3][6][7] |

| Boiling Point | 247.4 °C at 760 mmHg | [6][7] |

| Density | ~1.307 g/cm³ | [9] |

| Specific Optical Rotation | [α] = +9.0° to +13.0° (c=1 in Methanol) | [5][10] |

| Flash Point | 103.4 °C | [6][7] |

| pH | ~4.5 (in solution) | [9] |

| Polar Surface Area (PSA) | 69.11 Ų | [6] |

| XLogP3 | 1.02150 | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of L-alaninamide hydrochloride.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference(s) |

| 5.07 ppm | br. s | 1H | -NH (from Boc-protected intermediate) | [8] |

| 4.22 - 4.37 ppm | m / br. s | 1H | α-H (CH) | [8] |

| 1.40 ppm | d, J=7.1 Hz | 3H | -CH₃ | [8] |

Note: The provided NMR data is for an N-Boc protected intermediate in CDCl₃, as detailed public data for the final hydrochloride salt in solvents like D₂O or DMSO-d₆ is limited in the search results.

Experimental Protocol: Synthesis

A common and effective method for synthesizing L-alaninamide hydrochloride involves the esterification of L-alanine, followed by ammonolysis and subsequent acidification.[1][8][11]

Synthesis Workflow

The multi-step synthesis process is outlined in the diagram below.

Caption: Workflow diagram for the synthesis of L-alaninamide hydrochloride from L-alanine.

Detailed Methodology

This protocol is based on a general procedure reported in the literature.[1][8][11]

Materials:

-

L-Alanine (100 g)

-

Methanol (500 g)

-

Thionyl chloride (90 ml)

-

Ammonia gas (0.56 kg)

-

Hydrochloric acid (10% solution, ~34.5 ml)

-

Acetone (400 ml)

-

1000 ml three-necked flask and other standard laboratory glassware

Procedure:

-

Esterification:

-

Add 100 g of L-alanine and 500 g of methanol to a 1000 ml three-necked flask.

-

Slowly add 90 ml of thionyl chloride dropwise while maintaining the reaction temperature below 35 °C.

-

After the addition is complete, heat the mixture to reflux (not exceeding 80°C) in a water bath to ensure the complete removal of the generated SO₂ gas. This step yields L-alanine methyl ester hydrochloride.[1][8]

-

-

Ammonolysis:

-

Workup and Concentration:

-

Heat the water bath to 55 °C to remove the excess ammonia gas and concentrate the reaction mixture to a volume of about 300 ml.

-

Once the ammonia is completely removed, filter the mixture to remove the precipitated ammonium chloride. Rinse the filter cake with 100 ml of methanol and combine the filtrate with the mother liquor.[8]

-

-

Acidification and Crystallization:

-

Transfer the combined solution to a beaker.

-

Slowly add 10% hydrochloric acid dropwise to adjust the pH to approximately 1.55.[1][8]

-

Seal the beaker and place it in a refrigerator for 12 hours.

-

Remove the beaker from the refrigerator and add 400 ml of acetone to induce the crystallization of the product.[1][8]

-

-

Isolation and Drying:

Applications in Research and Development

L-alaninamide hydrochloride is primarily utilized as a versatile intermediate in organic and medicinal chemistry.

-

Peptide Synthesis: It serves as a starting material for the synthesis of peptides and peptidomimetics, where the amide group can be a key structural feature.[1]

-

Pharmaceutical Intermediates: It is used in the preparation of novel bioactive molecules, including amide derivatives of steroidal compounds that have shown potential glucocorticoid activity.[1][6][7]

-

Biochemical Research: Due to its structural similarity to natural amino acids, it is employed in studies related to enzyme inhibition and other biochemical processes.[2] It has also been noted for its potential anti-inflammatory properties.[3]

References

- 1. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. L-Alaninamide hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. L-Alaninamide Hydrochloride CAS 33208-99-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Page loading... [wap.guidechem.com]

- 9. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. L-Alaninamide Hydrochloride 33208-99-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]

Solubility of L-alaninamide hydrochloride in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-alaninamide hydrochloride in water and various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratories.

Introduction

L-alaninamide hydrochloride is a derivative of the amino acid alanine and serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its solubility in different solvent systems is a critical parameter for its application in drug development, influencing formulation, bioavailability, and purification processes. This guide summarizes the known qualitative solubility of L-alaninamide hydrochloride and provides detailed methodologies for its quantitative determination.

Qualitative Solubility of L-alaninamide Hydrochloride

Based on available literature, the solubility of L-alaninamide hydrochloride can be qualitatively summarized as follows. This information is crucial for selecting appropriate solvent systems for initial experiments and further quantitative analysis.

| Solvent Class | Solvent Name | Qualitative Solubility | Reference |

| Aqueous | Water | Soluble | [2][3][4] |

| Alcohols | Methanol | Slightly Soluble | [5] |

| Ethanol | Slightly Soluble | [2][4] | |

| n-Butanol | Insoluble | [1] | |

| Ethers | Diethyl Ether | Insoluble | [1][3] |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | [3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following established experimental methods are recommended.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Materials and Apparatus:

-

L-alaninamide hydrochloride (pure solid)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Conical flasks or vials with secure caps

-

Thermostatic shaking water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of L-alaninamide hydrochloride to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[6]

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[7] The equilibration time should be established by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of L-alaninamide hydrochloride in the diluted sample using a validated analytical method.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) by accounting for the dilution factor.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward technique for determining solubility, particularly in non-volatile solvents.[2][3]

Materials and Apparatus:

-

L-alaninamide hydrochloride (pure solid)

-

Solvent of interest (e.g., water)

-

Conical flasks or beakers

-

Analytical balance

-

Evaporating dish

-

Drying oven

-

Filtration apparatus

Procedure:

-

Prepare a saturated solution of L-alaninamide hydrochloride in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-5).

-

Accurately weigh a clean and dry evaporating dish (W₁).

-

Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Evaporate the solvent by placing the dish in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the solubility using the following formulas:

-

Mass of solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of L-alaninamide hydrochloride.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of L-alaninamide hydrochloride.

References

- 1. Gravimetric Analysis [wiredchemist.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Technical Guide: Physical Characteristics of (2R)-2-Aminopropanamide Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of (2R)-2-aminopropanamide hydrochloride powder, also known as D-alaninamide hydrochloride. The information is compiled from various technical and safety data sheets to assist in laboratory and development settings.

Chemical Identity

This compound is the hydrochloride salt of D-alaninamide. It is a chiral compound and an important intermediate in various organic syntheses.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is typically a white to off-white crystalline powder.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉ClN₂O | [2][3] |

| Molecular Weight | 124.57 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 169 °C | [4] |

| Solubility | Soluble in water and 1% acetic acid. | [4][5] |

| pKa | Data not available | |

| Density | Data not available for the (2R)- enantiomer. The density for L-Alaninamide HCl is reported as approximately 1.307 g/cm³. |

Spectroscopic Data

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, one would expect to see signals corresponding to the methyl protons, the alpha-proton, and the amine/amide protons. The approximate chemical shifts would be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show three distinct carbon signals corresponding to the methyl carbon, the alpha-carbon, and the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the amine N-H stretching, the amide C=O stretching (Amide I band), and the N-H bending (Amide II band). The presence of the hydrochloride salt may influence the position and broadness of the N-H stretching bands.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical characteristics of a powder such as this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small amount of the dry powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small amount of the powder to a test tube containing the solvent of interest (e.g., water, 1% acetic acid) and observing for dissolution with agitation. For a quantitative determination, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solid in the supernatant can then be determined by a suitable analytical method after separating the undissolved solid.

Spectroscopic Analysis

-

NMR Spectroscopy: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra are then acquired using a standard NMR spectrometer.

-

IR Spectroscopy: A small amount of the powder is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum of the pellet is then recorded using an FTIR spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of a chemical powder.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound CAS#: 71810-97-4 [m.chemicalbook.com]

- 4. D-Alaninamide hydrochloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

A Technical Guide to the Biological Activities of Alaninamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Alaninamide derivatives, small molecules incorporating the alanine amide scaffold, have emerged as a versatile and promising class of compounds in medicinal chemistry and drug discovery. Their structural simplicity, coupled with the stereochemical possibilities offered by the chiral center of alanine, provides a rich foundation for the design of novel therapeutic agents. These derivatives have been extensively explored for a wide range of biological activities, demonstrating significant potential in treating a variety of human diseases. Their ability to interact with diverse biological targets, including enzymes and receptors, underscores their importance as lead structures for drug development.[1][2][3] This technical guide provides an in-depth overview of the significant biological activities of alaninamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Anticonvulsant and Antinociceptive Activities

A significant area of research has focused on the development of alaninamide derivatives as potent antiseizure and antinociceptive (pain-relieving) agents. These compounds have shown broad-spectrum activity in various preclinical models of epilepsy and pain.[4][5]

Anticonvulsant Efficacy

Several series of alaninamide derivatives have demonstrated robust protection in key seizure models, including the maximal electroshock (MES) test and the 6 Hz model, which represents pharmacoresistant seizures.[4][6] The data suggests that specific substitutions on the phenylpiperazine or related moieties are crucial for activity.[4]

Table 1: Anticonvulsant Activity of Lead Alaninamide Derivatives

| Compound | MES (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | 6 Hz (44 mA) (ED₅₀ mg/kg) | Rotarod (TD₅₀ mg/kg) | Protective Index (PI)¹ | Reference |

|---|---|---|---|---|---|---|

| Compound 28 | 34.9 | 12.1 | 29.5 | > 300 | > 10.2 (6 Hz, 44mA) | [4] |

| Compound 26 | 64.3 | 15.6 | 29.9 | Not Reported | Not Reported | [4] |

| Compound 5 | 48.0 | 45.2 | 201.3 | > 300 | > 6.6 (6 Hz, 32mA) | [6][7] |

| Compound 17 | 38.9 | 50.1 | Not Reported | > 300 | > 7.7 (MES) | [6] |

¹ Protective Index (PI) is calculated as TD₅₀ / ED₅₀, indicating the therapeutic window. A higher PI is more favorable.

Antinociceptive Effects

Lead compounds have also been evaluated for their analgesic properties in models of tonic, inflammatory, and neuropathic pain. Compound 28, for instance, showed potent efficacy in formalin-induced tonic pain and capsaicin-induced neurogenic pain.[4][5]

Mechanism of Action: Sodium Channel Inhibition

The anticonvulsant and antinociceptive effects of some alaninamide derivatives are attributed to their ability to modulate voltage-gated sodium channels. Patch-clamp recordings have shown that compounds like 28 can significantly inhibit fast sodium currents in cortical neurons at a concentration of 10 μM, a mechanism shared by established antiseizure medications.[4][5]

Caption: Inhibition of sodium channels by alaninamide derivatives.

Anticancer Activity

Alaninamide derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and targeting key signaling pathways involved in cell proliferation and survival.[8][9]

Cytotoxicity Against Cancer Cell Lines

Studies have demonstrated the antiproliferative effects of these derivatives against leukemia, breast, and prostate cancer cell lines.[8][9] The potency often varies significantly with the specific chemical modifications on the alaninamide scaffold.

Table 2: Anticancer Activity of Alaninamide Derivatives

| Compound Class | Target Cell Line | Activity Metric | Value | Mechanism/Target | Reference |

|---|---|---|---|---|---|

| α-Amino Amide Analog (α-AAA-A) | HL-60 (Leukemia) | IC₅₀ | 1.61 ± 0.11 µM | Cytotoxic | [8] |

| α-Amino Amide Analog (α-AAA-A) | K562 (Leukemia) | IC₅₀ | 3.01 ± 0.14 µM | Cytotoxic | [8] |

| PI3Kδ Inhibitor (M7) | SU-DHL-6 | IC₅₀ | 1.2 nM | PI3Kδ Inhibition | [10] |

| Flavonoid-Amide (7t) | MDA-MB-231 (Breast) | IC₅₀ | 1.76 ± 0.91 µM | PI3K/AKT Pathway | [11] |

| HDAC6 Inhibitor (7a) | Hela (Cervical) | IC₅₀ | 0.31 µM | HDAC6 Inhibition |[12] |

Mechanism of Action: PI3K/AKT Pathway Inhibition

A key mechanism underlying the anticancer effects of some alaninamide derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently overactive in cancer.[10][11] Compound M7 , a covalent PI3Kδ inhibitor, demonstrated potent antiproliferative activity by reducing the levels of phosphorylated AKT (p-AKT), leading to cell cycle arrest and apoptosis.[10] Similarly, flavonoid-based amide derivatives were found to down-regulate p-PI3K and p-AKT expression.[11]

Caption: PI3K/AKT pathway inhibition by alaninamide derivatives.

Antimicrobial and Antioxidant Activities

The incorporation of an alaninamide core into other chemical scaffolds, such as phenyl sulphonamides, has yielded derivatives with significant antimicrobial and antioxidant properties.[13][14]

Antimicrobial Efficacy

These compounds have been tested against a panel of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial and Antioxidant Activity of Alanine-Based Phenyl Sulphonamide Derivatives

| Compound | Organism | MIC (µg/mL) | Antioxidant IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 3f | S. aureus | 0.5 | Not Reported | [14] |

| 3f | E. coli | 1.0 | Not Reported | [14] |

| 3a | S. aureus | 1.0 | 1.072 ± 0.002 | [14] |

| Ascorbic Acid | (Standard) | - | 0.999 ± 0.001 |[14] |

Mechanism of Action: Enzyme Inhibition

The antimicrobial activity of certain alaninamide derivatives is linked to the inhibition of essential bacterial enzymes. Alanine racemase, an enzyme crucial for the synthesis of the bacterial cell wall peptidoglycan, is a key target.[15][16] Inhibiting this enzyme prevents the formation of D-alanine from L-alanine, disrupting cell wall integrity and leading to cell death.[16]

Other Notable Biological Activities

-

Anti-inflammatory Activity: N-(2-benzoylphenyl)alanine derivatives have been shown to possess anti-inflammatory properties, potentially by interacting with the cyclooxygenase (COX) enzyme.[17] Other amide derivatives have been found to suppress TNF-α, COX-2, and NF-κB expression.[18][19]

-

Antiviral Activity: Flavone derivatives incorporating amide fragments have demonstrated excellent in vivo antiviral activity against Tobacco Mosaic Virus (TMV), with some compounds showing efficacy comparable to the commercial virucide ningnanmycin.[20] Other derivatives have shown activity against the influenza virus.[21]

-

Enzyme Inhibition: Beyond the targets already mentioned, various alaninamide derivatives have been designed as inhibitors for a range of enzymes, including trypsin[22], ceramide synthase 1[23], and the main protease (Mpro) of SARS-CoV-2.[24]

Experimental Methodologies

This section provides a summary of the key experimental protocols used to evaluate the biological activities of alaninamide derivatives.

General Drug Discovery and Evaluation Workflow

The development of novel alaninamide derivatives typically follows a structured workflow from initial design to in vivo validation.

Caption: General workflow for alaninamide derivative drug discovery.

Protocol: Maximal Electroshock (MES) Seizure Test

This is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][6]

-

Animals: Adult male albino Swiss mice (20-25 g) are used.

-

Compound Administration: Test compounds are suspended in a 0.5% solution of methylcellulose and administered intraperitoneally (i.p.).

-

Induction of Seizure: 30-60 minutes post-administration, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result (protection).

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Protocol: 6 Hz Seizure Model

This model is used to identify compounds effective against psychomotor seizures and pharmacoresistant epilepsy.[4][6]

-

Animals: Adult male mice are used.

-

Compound Administration: As described in the MES test.

-

Induction of Seizure: At the time of peak effect, a 32 mA (or 44 mA for a more severe model) electrical stimulus is delivered for 3 seconds via corneal electrodes.

-

Endpoint: The observation of a seizure (characterized by a stun position, forelimb clonus, and twitching of the vibrissae) indicates a lack of protection. The absence of this behavior is considered protection.

-

Data Analysis: The ED₅₀ is calculated.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the antiproliferative effect of compounds on cancer cell lines.[8]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the alaninamide derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The concentration that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Conclusion

Alaninamide derivatives represent a highly adaptable and pharmacologically significant class of molecules. The research summarized in this guide highlights their broad therapeutic potential, with compelling preclinical data in the fields of neurology (anticonvulsants), oncology (anticancer agents), and infectious diseases (antimicrobials). Key mechanisms of action, such as the inhibition of sodium channels, the PI3K/AKT pathway, and essential bacterial enzymes, have been identified, providing a rational basis for further drug development. The favorable drug-like properties reported for several lead compounds warrant their continued investigation and optimization as next-generation therapeutic agents.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine Containing Analogs of Sulindac for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel covalent PI3Kδ inhibitors bearing alaninamide moiety by lysine-targeted covalent strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

- 19. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of analogs of AAL(S) for use as ceramide synthase 1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-2-Aminopropanamide Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

(2R)-2-aminopropanamide hydrochloride , also known as D-alaninamide hydrochloride, is a valuable chiral building block extensively utilized in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its rigid stereochemistry and versatile functional groups make it an ideal starting material for the construction of enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.

Core Properties and Specifications

This compound is the hydrochloride salt of the D-enantiomer of alaninamide. Its physical and chemical properties are crucial for its application in synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C₃H₉ClN₂O | [1] |

| Molecular Weight | 124.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 169 °C | [1] |

| Solubility | Soluble in water and 1% acetic acid | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

| Typical Purity | ≥97% | |

| Hazard Codes | Xn (Harmful) | [1] |

| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Statements | S22 (Do not breathe dust), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [1] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically starts from the readily available chiral pool amino acid, D-alanine. A common synthetic route involves the esterification of D-alanine followed by amidation.

A representative synthetic pathway is the conversion of D-alanine to its methyl ester hydrochloride, followed by ammonolysis. This process is analogous to the synthesis of the L-enantiomer, L-alaninamide hydrochloride, for which detailed experimental protocols are available.

Experimental Protocol: Synthesis of this compound (adapted from L-enantiomer synthesis)

This protocol is adapted from a patented method for the synthesis of L-alaninamide hydrochloride and is expected to yield the corresponding (R)-enantiomer when starting with D-alanine.

Step 1: Esterification of D-Alanine

-

To a stirred solution of D-alanine (1.0 eq) in methanol (5 volumes), slowly add thionyl chloride (1.1 eq) while maintaining the temperature below 35 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-3 hours, ensuring the complete evolution of sulfur dioxide gas.

-

Cool the reaction mixture to room temperature. The product, D-alanine methyl ester hydrochloride, can be isolated by concentrating the solution under reduced pressure.

Step 2: Ammonolysis of D-Alanine Methyl Ester Hydrochloride

-

Cool the crude D-alanine methyl ester hydrochloride in an appropriate vessel under an ice bath (temperature ≤ 20 °C).

-

Introduce anhydrous ammonia gas into the vessel until saturation is achieved.

-

Seal the vessel and allow it to stand at room temperature overnight (approximately 20 hours).

-

Warm the reaction mixture in a water bath to 45-50 °C and concentrate under reduced pressure to remove excess ammonia.

-

Filter the resulting mixture to remove ammonium chloride precipitate, washing the solid with a small amount of methanol.

-

Combine the filtrate and washings. Slowly add a solution of hydrochloric acid in ethanol or another suitable solvent to adjust the pH to 1.5-2.0.

-

Cool the solution in a refrigerator for 12 hours to induce crystallization.

-

If necessary, add a co-solvent like acetone to promote precipitation.

-

Filter the white crystalline product, wash with a small amount of cold acetone, and dry under vacuum at 45-50 °C.

| Step | Reactant/Reagent | Molar Ratio | Key Parameters | Expected Yield |

| Esterification | D-Alanine | 1.0 | Methanol (solvent), Thionyl chloride (reagent) | High |

| Ammonolysis | D-Alanine Methyl Ester HCl | 1.0 | Anhydrous ammonia, HCl (for salt formation) | 80-90% |

Applications as a Chiral Building Block

This compound serves as a versatile chiral building block in asymmetric synthesis. Its primary amine and amide functionalities allow for a variety of chemical transformations, including peptide couplings, alkylations, and condensations, to introduce a chiral center with a defined (R)-configuration into the target molecule.

Logical Workflow for Utilizing this compound in Synthesis

Caption: General workflow for the application of this compound.

Use in Diastereoselective Synthesis

One of the key applications of this chiral building block is in diastereoselective reactions. By coupling this compound with a racemic or prochiral molecule, a pair of diastereomers is formed. These diastereomers possess different physical properties (e.g., solubility, boiling point), allowing for their separation by conventional techniques such as crystallization or chromatography. Subsequent cleavage of the chiral auxiliary releases the desired enantiomer of the target molecule.

As a Chiral Auxiliary in the Synthesis of Non-natural Amino Acids

This compound can be employed as a chiral template for the synthesis of other D-amino acids. The primary amine can be protected, followed by modification of the amide nitrogen or the alpha-carbon to introduce desired side chains. Subsequent deprotection and hydrolysis can yield a variety of non-proteinogenic D-amino acids, which are valuable components in peptide-based drugs and other bioactive molecules.

Signaling Pathway Diagram (Hypothetical)

While not directly involved in biological signaling pathways itself, the chiral molecules synthesized using this compound often are. Below is a hypothetical representation of how a synthesized chiral drug might interact with a biological target.

Caption: Hypothetical signaling pathway of a drug synthesized using the chiral building block.

Conclusion

This compound is a fundamental chiral building block with significant applications in the pharmaceutical industry. Its ready availability from the chiral pool, coupled with its versatile reactivity, makes it an invaluable tool for the stereocontrolled synthesis of complex, enantiomerically pure molecules. The detailed understanding of its properties and synthetic utility, as outlined in this guide, can empower drug development professionals to efficiently design and execute synthetic routes for novel therapeutics.

References

Spectroscopic Profile of L-Alaninamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for L-alaninamide hydrochloride, a key intermediate in pharmaceutical synthesis. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for L-alaninamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for L-Alaninamide Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.0 - 1.5 | Doublet | -CH₃ |

| ~3.5 - 4.0 | Quartet | -CH |

| ~8.0 - 9.0 | Broad Singlet | -NH₃⁺ |

Table 2: ¹³C NMR Spectroscopic Data for L-Alaninamide Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~15 - 20 | -CH₃ |

| ~50 - 55 | -CH |

| ~170 - 180 | -C=O |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for L-Alaninamide Hydrochloride

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 3500 (broad) | N-H stretch (Ammonium group) |

| 2800 - 3000 | C-H stretch (Methyl and methine groups) |

| 1650 - 1680 | Amide I (C=O stretch) |

| 1540 - 1650 | Amide II (N-H bend and C-N stretch) |

Mass Spectrometry (MS)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of amino acid hydrochlorides is outlined below. This procedure is based on the de novo crystal structure determination of L-alaninamide HCl using solid-state NMR.[1]

-

Sample Preparation: A small quantity of L-alaninamide hydrochloride is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. The concentration is typically in the range of 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition. The spectrometer is tuned and shimmed for the specific solvent and sample.

-

¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required (e.g., 1024 or more). A wider spectral width (e.g., 200-250 ppm) is used to cover the entire range of carbon chemical shifts.

-

Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

The following protocol describes the preparation of a solid sample for FT-IR analysis.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of (2R)-2-aminopropanamide hydrochloride. As a key chiral intermediate in pharmaceutical synthesis, understanding its thermal stability and decomposition profile is critical for process development, formulation, and stability studies. While specific TGA data for this compound is limited in publicly available literature, this document outlines a robust experimental protocol and presents an expected thermal behavior profile based on the analysis of analogous amino acid hydrochlorides.

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the mass of a sample over time as the temperature changes. This method provides valuable information about the physical and chemical properties of materials, including thermal stability, decomposition kinetics, and the composition of multi-component systems. In the pharmaceutical industry, TGA is instrumental in the characterization of active pharmaceutical ingredients (APIs), excipients, and formulated products. It is a key tool for assessing the stability of compounds under thermal stress, which is a critical factor in determining shelf-life and appropriate storage conditions.

This compound, a derivative of the amino acid D-alanine, serves as a crucial building block in the synthesis of various chiral drugs. Its purity and solid-state properties, including thermal stability, directly impact the quality and yield of the final pharmaceutical product.

Experimental Protocol for Thermogravimetric Analysis

The following section details a standardized methodology for conducting TGA on this compound, based on established protocols for organic salts and amino acids.[1][2][3]

2.1. Instrumentation and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer capable of precise temperature and mass measurements.

-

Crucibles: Inert sample pans, typically made of alumina or platinum, are recommended to prevent any reaction with the sample or its decomposition products.

-

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is accurately weighed into a tared TGA crucible.[1]

-

To ensure uniform heat distribution, the sample should be in a fine powder form and spread evenly across the bottom of the crucible.

-

2.2. TGA Measurement Parameters

The following table outlines the recommended instrumental parameters for the TGA of this compound:

| Parameter | Recommended Setting | Rationale |

| Temperature Program | Heat from ambient temperature to 400°C. | This range is typically sufficient to observe the full decomposition of small organic molecules like amino acid derivatives. |

| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events.[1][2] |

| Atmosphere | Nitrogen (inert gas) | An inert atmosphere is used to study the thermal decomposition of the material without oxidative effects. |

| Gas Flow Rate | 50 mL/min | A typical flow rate to ensure a consistent inert environment and to carry away volatile decomposition products.[1][2] |

| Data Collection | Mass (µg and %), and Derivative Mass (%/°C) | Recording both the mass and its derivative (DTG curve) helps in identifying the temperatures of maximum decomposition rates. |

Data Presentation: Expected Thermal Decomposition

Below is a table summarizing the plausible, hypothetical thermogravimetric data for this compound.

Table 1: Representative Thermogravimetric Data for this compound (Hypothetical)

| Thermal Event Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Probable Evolved Species |

| Stage 1: Decomposition | ~ 210 - 230 | ~ 240 - 260 | > 95% | HCl, NH₃, H₂O, CO, and other organic fragments |

Note: This data is illustrative and based on the thermal decomposition patterns of similar amino acids and their salts. Actual experimental results should be obtained for confirmation.

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the thermogravimetric analysis experiment.

Caption: A logical workflow diagram for the thermogravimetric analysis of a pharmaceutical compound.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epfl.ch [epfl.ch]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application of (2R)-2-Aminopropanamide Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

(2R)-2-Aminopropanamide hydrochloride , also known as D-alaninamide hydrochloride, is a chiral building block of significant interest in medicinal chemistry. Its utility lies in its ability to introduce a specific stereocenter into a molecule, which is crucial for the development of enantiomerically pure pharmaceuticals. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile intermediate.

Overview of Applications

While its enantiomer, (S)-2-aminopropanamide hydrochloride (L-alaninamide hydrochloride), is famously used in the synthesis of the anti-Parkinson's drug Safinamide, the (2R)-enantiomer serves as a valuable starting material for a range of other therapeutic agents. Its primary application is as a chiral synthon, enabling the construction of complex molecules with defined stereochemistry.

Recent research has explored the synthesis of novel alaninamide derivatives with a broad spectrum of biological activities, including potential antiseizure and antinociceive properties. Although many studies have been conducted on racemic or unspecified alaninamide derivatives, the principles and synthetic methodologies are directly applicable to the (2R)-enantiomer for the generation of stereochemically pure drug candidates.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃H₉ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 124.57 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Commercially available |

| Melting Point | 212-217 °C | Commercially available |

| Solubility | Soluble in water | Commercially available |

Key Experimental Protocols

The primary use of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules. A common and crucial reaction is the N-acylation of the primary amine group.

General Protocol for N-Acylation of this compound

This protocol describes a general method for the acylation of the primary amine of D-alaninamide hydrochloride to form an amide bond, a fundamental step in the synthesis of a wide array of derivatives.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

-

Activation: Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, suspend this compound (1.0 eq) in the same anhydrous solvent and add the base (1.0 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Coupling Reaction: Slowly add the solution of the free amine to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated (2R)-2-aminopropanamide derivative.

Potential Therapeutic Applications of Derivatives

The synthesis of novel derivatives from this compound opens up possibilities for targeting various biological pathways.

Antiseizure and Antinociceptive Agents

Recent studies have highlighted the potential of alaninamide derivatives as antiseizure and antinociceptive agents. The core alaninamide scaffold can be elaborated with various pharmacophoric groups to modulate activity at specific ion channels or receptors involved in neuronal excitability and pain signaling.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective drug candidates from the this compound scaffold requires a systematic exploration of the structure-activity relationship (SAR).

L-Alaninamide Hydrochloride: A Versatile Intermediate in Pharmaceutical Synthesis

FOR IMMEDIATE RELEASE

L-alaninamide hydrochloride is a chiral amino acid derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its inherent chirality and reactive functional groups, an amine and an amide, make it a valuable starting material for creating complex molecules with specific stereochemistry, a critical aspect for the efficacy and safety of many modern drugs. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of L-alaninamide hydrochloride as a pharmaceutical intermediate, with a focus on its application in the synthesis of anticancer agents and precursors for neurodegenerative disease therapies.

Physicochemical Properties of L-Alaninamide Hydrochloride

A thorough understanding of the physicochemical properties of L-alaninamide hydrochloride is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₃H₉ClN₂O | [General Knowledge] |

| Molecular Weight | 124.57 g/mol | [General Knowledge] |

| Appearance | White to off-white crystalline powder | [General Knowledge] |

| Melting Point | 212 - 217 °C | General Knowledge |

| Solubility | Soluble in water; slightly soluble in methanol and DMSO | General Knowledge |

| Optical Rotation ([α]D) | +11° (c=1, MeOH) | General Knowledge |

Application I: Synthesis of Steroidal Pyrazole Amides as Anticancer Agents

L-alaninamide hydrochloride is a key reagent in the synthesis of novel steroidal pyrazole amides, a class of compounds that have demonstrated significant anticancer activity. These molecules combine the structural features of a steroid nucleus with a pyrazole-amide moiety, leading to potent cytotoxic effects against various cancer cell lines.

Rationale for Use

The primary amine group of L-alaninamide hydrochloride allows for its use in amidation reactions with carboxylic acids. This reaction is fundamental to introducing the chiral alaninamide side chain onto the pyrazole ring of the steroidal scaffold. The resulting amide linkage is a common and stable functional group in many pharmaceutical agents.

Experimental Protocol: Amidation of a Steroidal Pyrazole Carboxylic Acid

This protocol describes a general method for the amidation of a steroidal pyrazole carboxylic acid using an amine such as L-alaninamide. The specific steroidal pyrazole and amine will determine the final product.

Materials:

-

Steroidal pyrazole carboxylic acid

-

L-alaninamide hydrochloride

-

Amide coupling reagent (e.g., HATU, DCC)

-

Base (e.g., DIEA, TEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a clean, dry reaction vessel, dissolve the steroidal pyrazole carboxylic acid in the anhydrous solvent at 0°C.

-

Add 2 equivalents of the amide coupling reagent (e.g., HATU) and 3 equivalents of the base (e.g., DIEA).

-

In a separate vessel, neutralize L-alaninamide hydrochloride with an equimolar amount of base to obtain the free amine.

-

Add a slight excess of the free L-alaninamide to the reaction mixture containing the activated carboxylic acid.

-

Allow the reaction to stir at room temperature for 30-60 minutes, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by diluting with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired steroidal pyrazole amide.

Quantitative Data

The following table presents representative data for the anticancer activity of a synthesized steroidal pyrazole amide, designated as compound 16p from a study by Huo et al.[1].

| Compound | Target Cell Line | IC₅₀ (μM) |

| 16p | PC-3 (Prostate Cancer) | 2.05 |

Mechanism of Action and Signaling Pathway

Steroidal pyrazole amides have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1] The specific compound 16p arrests the cell cycle at the G1 phase in a dose-dependent manner in PC-3 cells.[1] The induction of apoptosis is a key mechanism for the anticancer activity of these compounds.

References

Application Notes: (2R)-2-Aminopropanamide Hydrochloride in the Synthesis of Novel Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients experiencing drug-resistant seizures. This necessitates the development of novel antiseizure medications (ASMs) with improved efficacy and safety profiles. Chiral amino acid amides, including derivatives of (2R)-2-aminopropanamide hydrochloride (also known as D-alaninamide hydrochloride), represent a promising class of compounds in the search for new anticonvulsant agents. The inherent chirality of these molecules often leads to stereoselective interactions with biological targets, resulting in enhanced potency and reduced side effects compared to their racemic counterparts.[1] This document provides detailed protocols and data for the synthesis and evaluation of anticonvulsant agents derived from this compound.

Synthetic Pathway Overview

The general strategy for synthesizing anticonvulsant agents from this compound involves the N-acylation or N-alkylation of the primary amine. This is typically achieved through coupling reactions with various carboxylic acids or alkyl halides to introduce lipophilic moieties, which are often crucial for activity. The resulting amide derivatives are then purified and evaluated for their anticonvulsant properties in established animal models.

Caption: General workflow for the synthesis and evaluation of anticonvulsant agents.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for the N-acylation of this compound using a carboxylic acid, facilitated by common coupling reagents.

Materials:

-

This compound

-

Desired carboxylic acid (R-COOH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add DIPEA or TEA (2.2 eq.) to neutralize the hydrochloride and act as a base.

-

Add the solution of (2R)-2-aminopropanamide to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution (3x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-acyl-(2R)-2-aminopropanamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticonvulsant Activity Screening

The synthesized compounds are typically evaluated for their anticonvulsant activity and neurotoxicity in rodent models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the 6 Hz psychomotor seizure model is considered a model for therapy-resistant partial seizures. The rotarod test is used to assess motor impairment and neurotoxicity.

Caption: Workflow for anticonvulsant and neurotoxicity screening.

Anticonvulsant Activity Data

The following tables summarize the anticonvulsant activity of representative α-amino acid amide derivatives from the literature. These compounds, while not all directly synthesized from this compound, provide valuable structure-activity relationship (SAR) insights.

Table 1: Anticonvulsant Activity of Alaninamide Derivatives in Mice [2][3]

| Compound | MES ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) |

| Compound 5 | 48.0 | 45.2 | > 300 | > 6.25 |

| Compound 12 | 55.6 | 39.1 | > 300 | > 5.40 |

| Compound 17 | 38.5 | 58.2 | > 300 | > 7.79 |

| (R)-AS-1 | 35.5 | 16.9 | 159.4 | 4.49 |

ED₅₀ (Median Effective Dose): The dose at which 50% of the animals are protected from seizures. TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit motor impairment. PI (Protective Index) = TD₅₀ / ED₅₀

Table 2: Anticonvulsant Activity of Valine Dimethylanilide Derivatives [1]

| Compound | MES ED₅₀ (mg/kg, mice) | MES ED₅₀ (mg/kg, rats) |

| (R)-42 | 3.6 | 3.8 |

Discussion

The data presented demonstrate that derivatives of α-amino acid amides are a promising class of anticonvulsant agents. Notably, the (R)-enantiomers of α-amino acid amides have been reported to be typically more potent than the corresponding (S)-enantiomers.[1] For instance, the valine derivative (R)-42 exhibited high potency in the MES test in both mice and rats.[1] Furthermore, compounds such as compound 5, derived from an alaninamide scaffold, have shown a favorable therapeutic window with a high protective index.[2][3]

The synthetic protocols provided herein offer a robust starting point for the generation of diverse libraries of (2R)-2-aminopropanamide derivatives. By systematically modifying the acyl or alkyl substituent, researchers can explore the structure-activity relationships and optimize the anticonvulsant profile of these compounds. The ultimate goal is to identify lead candidates with broad-spectrum efficacy, a high therapeutic index, and a favorable pharmacokinetic profile for further preclinical development.

References

Application Notes and Protocols for the Use of (2R)-2-Aminopropanamide Hydrochloride in Developing Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2-aminopropanamide hydrochloride, also known as D-alaninamide hydrochloride, is a versatile chiral building block in medicinal chemistry. Its inherent stereochemistry and functional groups—a primary amine and an amide—make it a valuable starting material for the synthesis of various peptidomimetic compounds. A significant application of this molecule is in the development of enzyme inhibitors, particularly for cysteine proteases, where it can be utilized to construct the P1 moiety of dipeptide nitrile inhibitors. The nitrile group acts as a "warhead," reversibly interacting with the catalytic cysteine residue in the enzyme's active site. This document provides detailed protocols and data related to the use of this compound in the synthesis and evaluation of dipeptide nitrile inhibitors targeting rhodesain, a cysteine protease from Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.

Core Application: Development of Dipeptide Nitrile Inhibitors of Rhodesain

Dipeptide nitriles are a class of reversible covalent inhibitors that have shown significant potency against cysteine proteases. The general structure consists of a P1 amino acid derivative with a nitrile warhead, a P2 amino acid, and a P3 capping group. This compound serves as a precursor to the P1 cyanomethylamine scaffold. The synthesis involves the dehydration of the amide to a nitrile, followed by coupling with a P2-P3 dipeptide fragment.

Quantitative Data of Rhodesain Inhibitors

The following table summarizes the in vitro inhibitory activity of two representative dipeptide nitrile inhibitors, CD24 and CD34, which can be synthesized using a strategy involving a D-alanine-derived P1 nitrile component.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) [nM] | Selectivity Index (SI) vs. Cathepsin L | Anti-parasitic Activity (EC₅₀) [µM] |

| CD24 | Rhodesain | 16 | 2.12 | 10.1 ± 0.5 |

| Cathepsin L | 34 | |||

| CD34 | Rhodesain | 27 | 7.26 | Not Reported in Abstract |

| Cathepsin L | 196 |

Data sourced from publications by Ettari, R., Schirmeister, T., et al.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Dipeptide Nitrile Inhibitors

This protocol describes a general method for the synthesis of dipeptide nitrile inhibitors of rhodesain, such as CD24 and CD34, which utilizes a P1 synthon derived from D-alaninamide.

Materials:

-

This compound

-

Dehydrating agent (e.g., trifluoroacetic anhydride)

-

Protected P2-P3 dipeptide carboxylic acid

-

Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, silica gel for chromatography)

Procedure:

-

Preparation of the P1 Cyanomethylamine Synthon:

-

The synthesis begins with the dehydration of the amide functionality of a protected D-alaninamide derivative to the corresponding nitrile. This step is crucial for installing the cysteine-reactive warhead. While the specific protection strategy for the amine can vary, a common approach involves an acid-labile protecting group like Boc. The dehydration can be achieved using various reagents, with trifluoroacetic anhydride being an effective choice. The resulting protected cyanomethylamine is then deprotected to yield the free amine P1 synthon.

-

-

Coupling of P1 and P2-P3 Fragments:

-

Dissolve the protected P2-P3 dipeptide carboxylic acid (1 equivalent) in dry DCM.

-

Add EDCI (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at 0 °C for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the P1 cyanomethylamine synthon (derived from D-alaninamide) (1 equivalent) and DIPEA (2.5 equivalents) in dry DCM.

-

Add the solution of the P1 synthon to the activated P2-P3 dipeptide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final dipeptide nitrile inhibitor.

-

Protocol 2: In Vitro Inhibition Assay of Rhodesain

This protocol outlines the procedure for determining the inhibitory potency of the synthesized dipeptide nitriles against recombinant rhodesain.

Materials:

-

Recombinant rhodesain enzyme

-

Fluorogenic substrate: Cbz-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

-

Assay buffer: 50 mM sodium acetate, 5 mM EDTA, 200 mM NaCl, 0.005% Brij 35, pH 5.5

-

Enzyme buffer: Assay buffer containing 5 mM DTT

-

Synthesized dipeptide nitrile inhibitors dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Enzyme Activation:

-

Prepare a stock solution of recombinant rhodesain in the enzyme buffer. The DTT in the buffer is essential for maintaining the active state of the cysteine protease.

-

-

Inhibitor Preparation:

-

Prepare a series of dilutions of the dipeptide nitrile inhibitors in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add the assay buffer and the inhibitor solution at various concentrations.

-

Add the activated rhodesain enzyme solution to each well and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Cbz-Phe-Arg-AMC to each well.

-

Immediately monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time using a fluorometric microplate reader.

-

-

Data Analysis:

-

Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control containing only DMSO.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be determined by performing kinetic studies at different substrate and inhibitor concentrations and fitting the data to appropriate models for reversible inhibition (e.g., competitive, non-competitive).

-

Visualizations

Caption: Workflow for the synthesis and evaluation of dipeptide nitrile inhibitors.

Caption: Proposed mechanism of rhodesain inhibition by a dipeptide nitrile.

References

- 1. Dipeptide Nitrile CD34 with Curcumin: A New Improved Combination Strategy to Synergistically Inhibit Rhodesain of Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Combination Studies of the Dipeptide Nitrile CD24 with Curcumin: A New Strategy to Synergistically Inhibit Rhodesain of Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of L-Alaninamide for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-alaninamide is a chiral amide of the amino acid L-alanine. Its analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and polar nature. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving chromatographic separation and detection. This application note provides detailed protocols for the derivatization of L-alaninamide using two common reagents: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for silylation and trifluoroacetic anhydride (TFAA) for acylation.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized L-alaninamide. The retention times are estimated based on typical GC conditions and the elution order of similar derivatized compounds. The mass fragments are predicted based on the known fragmentation patterns of silylated and acylated amines and amides.

Table 1: GC-MS Data for N,N'-bis(trifluoroacetyl)-L-alaninamide

| Parameter | Value |

| Derivative Name | N,N'-bis(trifluoroacetyl)-L-alaninamide |

| Molecular Weight | 280.1 g/mol |

| Estimated Retention Time | 12.5 - 14.5 min |

| Key Mass Fragments (m/z) | 211 [M-CF3CO]+, 183 [M-CF3CONH2]+, 112, 69 [CF3]+ |

| Ionization Mode | Electron Ionization (EI) |

Table 2: GC-MS Data for N,N'-bis(tert-butyldimethylsilyl)-L-alaninamide

| Parameter | Value |

| Derivative Name | N,N'-bis(tert-butyldimethylsilyl)-L-alaninamide |

| Molecular Weight | 316.6 g/mol |

| Estimated Retention Time | 18.0 - 20.0 min |

| Key Mass Fragments (m/z) | 259 [M-C4H9]+, 244 [M-C4H9-CH3]+, 147, 73 |

| Ionization Mode | Electron Ionization (EI) |

Experimental Protocols

Protocol 1: Derivatization of L-alaninamide with Trifluoroacetic Anhydride (TFAA)